molecular formula C23H23N7O4 B14460734 Cbz-Phe-His-N3 CAS No. 66253-25-6

Cbz-Phe-His-N3

Cat. No.: B14460734
CAS No.: 66253-25-6
M. Wt: 461.5 g/mol
InChI Key: ZKANQJHESLIHTC-PMACEKPBSA-N
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Description

Cbz-Phe-His-N3, also known as carboxybenzyl-phenylalanine-histidine-azide, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. The carboxybenzyl (Cbz) group is a protecting group for the amino group, which helps in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Phe-His-N3 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated peptide synthesizers can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of Cbz-Phe-His-N3 primarily involves its role as a protected peptide intermediate. The Cbz group protects the amino group during synthesis, preventing unwanted side reactions. The azide group allows for further functionalization through click chemistry reactions . The peptide can interact with various molecular targets, depending on its sequence and modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-Phe-His-N3 is unique due to the presence of the azide group, which allows for versatile functionalization through click chemistry. This makes it particularly useful in bioconjugation and drug delivery applications .

Properties

CAS No.

66253-25-6

Molecular Formula

C23H23N7O4

Molecular Weight

461.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-azido-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C23H23N7O4/c24-30-29-22(32)20(12-18-13-25-15-26-18)27-21(31)19(11-16-7-3-1-4-8-16)28-23(33)34-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,25,26)(H,27,31)(H,28,33)/t19-,20-/m0/s1

InChI Key

ZKANQJHESLIHTC-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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